1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various acids, bases, and solvents such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The sulfonyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: Shares a similar pyridine structure but differs in functional groups.
2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Another compound with a pyridine core, used as an AMPA receptor antagonist.
Uniqueness
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its interactions with specific molecular targets.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, a sulfonyl group, and a carboxylic acid group, contributing to its unique chemical behavior. Its molecular formula is C12H16N2O5S, with a molecular weight of 300.33 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells demonstrated that various derivatives showed structure-dependent anticancer activity.
Compound | Post-Treatment Viability (%) | Remarks |
---|---|---|
Original Compound | 78 - 86 | Weak anticancer activity |
Hydrazone Derivative | 64 | Enhanced activity |
4-Dimethylamino Phenyl Substitution | 66 | Most potent activity |
These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of the compound has also been investigated. It has been tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Preliminary results indicate that derivatives of this compound may inhibit the growth of these pathogens, suggesting potential applications in treating infections caused by resistant strains .
The mechanisms through which the compound exerts its biological effects are still being elucidated. Initial studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit enzymes linked to cancer progression and inflammation . The binding affinities and specific interactions with molecular targets are areas of ongoing research.
Case Studies
- Anticancer Study : In a controlled study, derivatives of the compound were tested for their ability to reduce cell viability in A549 cells. The results indicated that certain structural modifications significantly improved anticancer efficacy while minimizing cytotoxicity towards healthy cells .
- Antimicrobial Screening : A series of tests were conducted against various bacterial strains, revealing that some derivatives displayed potent antimicrobial activity, particularly against resistant strains. This positions the compound as a candidate for further development in antimicrobial therapies .
Properties
Molecular Formula |
C11H14N2O5S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
1-[(2-oxo-1H-pyridin-3-yl)sulfonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O5S/c14-10-9(4-1-5-12-10)19(17,18)13-6-2-3-8(7-13)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,12,14)(H,15,16) |
InChI Key |
QEGNFQFRKMRLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CNC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.